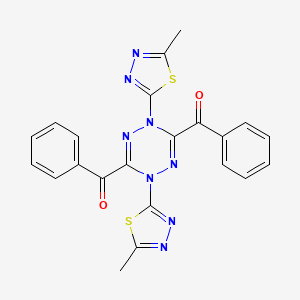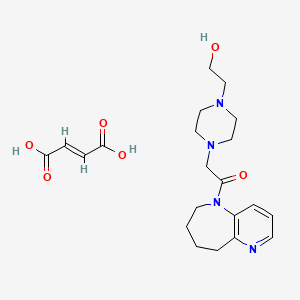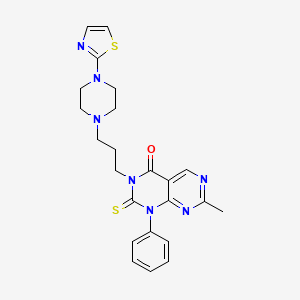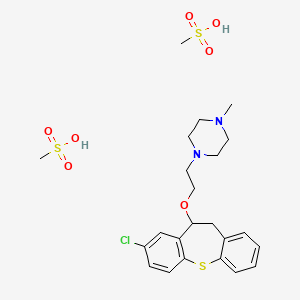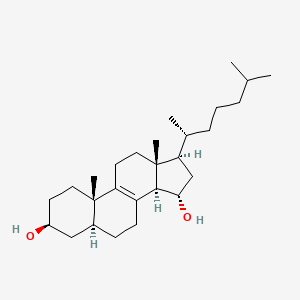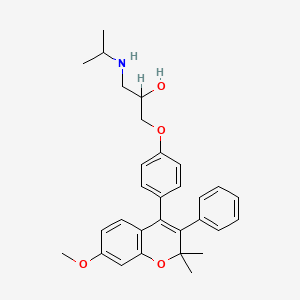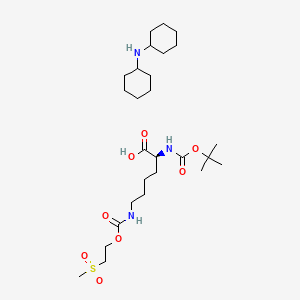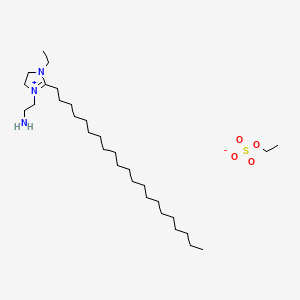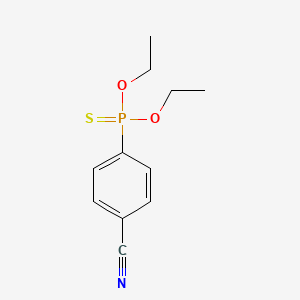
Phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester is a chemical compound with the molecular formula C11H14NO3PS It is known for its unique structure, which includes a phosphonothioic acid group bonded to a 4-cyanophenyl ring and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester typically involves the reaction of 4-cyanophenol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonothioic acid or phosphine oxide forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives, phosphine oxides, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Phosphonothioic acid, (4-cyanophenyl)-, O,O-diethyl ester can be compared with other similar compounds, such as:
- Phosphorothioic acid, O-(4-cyanophenyl) O,O-diethyl ester
- 4-diethoxyphosphinothioyloxybenzonitrile
These compounds share similar structural features but differ in their specific functional groups and reactivity
Properties
CAS No. |
56167-60-3 |
|---|---|
Molecular Formula |
C11H14NO2PS |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
4-diethoxyphosphinothioylbenzonitrile |
InChI |
InChI=1S/C11H14NO2PS/c1-3-13-15(16,14-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
MBIAYWPGXKAPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=C(C=C1)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


